3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine
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Overview
Description
3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the methoxy-pyrrolidine moiety. Common reagents used in these steps include halogenated pyridazines, fluorobenzenes, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized pyridazine derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine include other pyridazine derivatives and compounds with similar functional groups, such as:
- 3-(5-substituted pyrazoles)
- Pyridazine derivatives with different substituents
- Fluorophenyl-substituted heterocycles
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the pyrazole, pyrrolidine, and fluorophenyl groups in a single molecule provides a unique platform for exploring new chemical and biological properties.
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN5O2/c1-14-10-19(25-26(14)2)21(28)27-9-8-15(12-27)13-29-20-7-6-18(23-24-20)16-4-3-5-17(22)11-16/h3-7,10-11,15H,8-9,12-13H2,1-2H3 |
InChI Key |
MNTQRFSNVTVOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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